molecular formula C18H23N5Na4O21P4 B1670248 Denufosol Tetrasodium CAS No. 318250-11-2

Denufosol Tetrasodium

Katalognummer: B1670248
CAS-Nummer: 318250-11-2
Molekulargewicht: 861.3 g/mol
InChI-Schlüssel: PASYJVRFGUDDEW-WMUGRWSXSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

    Denufosol Tetrasodium: is an investigational small molecule that was initially developed for the treatment of cystic fibrosis (CF).

  • Additionally, this compound has been evaluated for the treatment of retinal detachment and other retinal diseases.
  • Its chemical structure consists of two nucleosides, deoxycytidine and uridine, linked by four units of phosphoric acid. It is administered in the form of its tetrasodium salt .
  • Wissenschaftliche Forschungsanwendungen

      Cystic Fibrosis (CF): Denufosol Tetrasodium was initially investigated for CF treatment due to its ability to enhance mucosal hydration and mucociliary clearance. further studies are needed to establish its efficacy.

      Retinal Diseases: Research explored its potential in treating retinal detachment and other retinal conditions, although clinical outcomes remain inconclusive.

  • Wirkmechanismus

    Target of Action

    Denufosol tetrasodium primarily targets the P2Y2 receptors . These receptors play a crucial role in the regulation of ion transport across epithelial surfaces, including the airways .

    Mode of Action

    This compound is a selective P2Y2 agonist . It enhances the lung’s innate mucosal hydration and mucociliary clearance mechanisms by activating an alternative ion channel . This activation is similar to the defective ion channel’s action in moving salt and water to the surface of the airways . The compound’s interaction with its targets leads to several pharmacological actions:

    Biochemical Pathways

    This compound affects the biochemical pathways related to mucosal hydration and mucociliary clearance in the lungs . By activating an alternative chloride channel, it theoretically increases ion transport in cystic fibrosis patients, compensating for the effects caused by the non-functioning CFTR .

    Pharmacokinetics

    The pharmacokinetics of this compound have been studied in healthy volunteers and patients with cystic fibrosis . This suggests that high concentrations of denufosol can be achieved in the airways with very low systemic absorption .

    Result of Action

    The result of this compound’s action is an enhancement of the lung’s innate mucosal hydration and mucociliary clearance . This is achieved through increased chloride and water secretion, increased cilia beat frequency, and increased mucin release . These actions contribute to the overall improvement in lung function, as observed in clinical trials .

    Action Environment

    The action of this compound is influenced by the environment within the lungs. The compound is designed to enhance the lung’s innate mucosal hydration and mucociliary clearance mechanisms . Therefore, factors that affect these mechanisms, such as the presence of mucus or the state of the airways, could potentially influence the compound’s action, efficacy, and stability.

    Safety and Hazards

    Denufosol tetrasodium was well tolerated in clinical trials, with adverse event profiles similar to placebo . The most common adverse event was cough .

    Zukünftige Richtungen

    Denufosol tetrasodium has not gained FDA approval, and clinical trials with this drug have ceased since 2011 . It was also evaluated for the treatment of retinal detachment and other diseases of the retina, but those trials were terminated in 2006 .

    Vorbereitungsmethoden

    • Unfortunately, specific synthetic routes and reaction conditions for Denufosol Tetrasodium are not widely available in the literature. it is typically produced as a pharmaceutical compound through proprietary processes.
  • Analyse Chemischer Reaktionen

    • Denufosol Tetrasodium is not extensively studied in terms of chemical reactions, as its primary focus has been on its pharmacological effects.
    • It does not undergo common organic reactions like oxidation, reduction, or substitution. Instead, its mechanism of action is related to its interaction with cellular receptors.
  • Vergleich Mit ähnlichen Verbindungen

    • Denufosol Tetrasodium’s unique mechanism of action distinguishes it from other approved CF treatments.
    • Similar compounds include other investigational agents targeting CF-related pathways, but none share precisely the same profile.

    Eigenschaften

    IUPAC Name

    tetrasodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H27N5O21P4.4Na/c19-11-1-3-22(17(28)20-11)13-5-8(24)9(40-13)6-38-45(30,31)42-47(34,35)44-48(36,37)43-46(32,33)39-7-10-14(26)15(27)16(41-10)23-4-2-12(25)21-18(23)29;;;;/h1-4,8-10,13-16,24,26-27H,5-7H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H2,19,20,28)(H,21,25,29);;;;/q;4*+1/p-4/t8-,9+,10+,13+,14+,15+,16+;;;;/m0..../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PASYJVRFGUDDEW-WMUGRWSXSA-J
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O.[Na+].[Na+].[Na+].[Na+]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N5Na4O21P4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    861.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    318250-11-2
    Record name Denufosol tetrasodium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318250112
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name P1-[2â??-DEOXYCYTIDINE-5â??]-P4-[URIDINE-5â??] TETRAPHOSPHATE TETRASODIUM SALT
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name DENUFOSOL TETRASODIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82M942WZ4A
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Denufosol tetrasodium
    Reactant of Route 2
    Reactant of Route 2
    Denufosol tetrasodium
    Reactant of Route 3
    Denufosol tetrasodium
    Reactant of Route 4
    Reactant of Route 4
    Denufosol tetrasodium
    Reactant of Route 5
    Reactant of Route 5
    Denufosol tetrasodium
    Reactant of Route 6
    Denufosol tetrasodium

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.